molecular formula C18H32O5 B10790345 5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one

5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one

Cat. No.: B10790345
M. Wt: 328.4 g/mol
InChI Key: LEEBEEPDVOWSDN-BFMJSQJISA-N
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Description

5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one: is a complex organic compound with the molecular formula C18H32O5

Preparation Methods

The synthesis of 5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one involves several steps, typically starting with the formation of the oxacyclotetradecane ring. The synthetic route often includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pentyl side chain may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

5R,6S,8R-Trihydroxy-14R-pentyl-oxacyclotetradec-3E-en-2-one can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different stereochemistry, which can affect its chemical properties and biological activity.

    This compound:

The uniqueness of this compound lies in its specific combination of hydroxyl groups and pentyl side chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

(3Z,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

InChI

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11-/t14-,15-,16-,17+/m1/s1

InChI Key

LEEBEEPDVOWSDN-BFMJSQJISA-N

Isomeric SMILES

CCCCC[C@@H]1CCCCC[C@H](C[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O

Canonical SMILES

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O

Origin of Product

United States

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